molecular formula C13H9N3O2S B1388405 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid CAS No. 1189749-55-0

2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1388405
CAS No.: 1189749-55-0
M. Wt: 271.3 g/mol
InChI Key: LLPYDLLSSUPBFA-UHFFFAOYSA-N
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Description

2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid is a complex organic compound that features a quinoline moiety linked to a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the formation of the thiazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application .

Biological Activity

2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a quinoline moiety linked to a thiazole ring, which may contribute to its diverse pharmacological properties. Recent studies have highlighted its promising antimicrobial and anticancer effects, making it a subject of significant research.

  • Molecular Formula : C₁₃H₉N₃O₂S
  • Molecular Weight : 271.29 g/mol
  • CAS Number : 1189749-55-0

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated using Minimum Inhibitory Concentration (MIC) assays.

Microorganism MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli31.25
Aspergillus niger25

These results indicate that the compound is particularly effective against S. aureus and E. coli, with MIC values comparable to or better than some standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been investigated, with studies indicating significant cytotoxic effects against various cancer cell lines. For instance, the compound demonstrated an IC50 value of less than 10 µM against human glioblastoma U251 cells and melanoma WM793 cells, suggesting strong antiproliferative activity .

Cell Line IC50 (µM)
U251 (Glioblastoma)<10
WM793 (Melanoma)<10

The structure-activity relationship (SAR) studies suggest that the presence of specific functional groups enhances its cytotoxicity, particularly the thiazole and quinoline moieties .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
  • Interference with Cellular Processes : It may disrupt cellular processes in cancer cells, leading to apoptosis.
  • Targeting Specific Pathways : Research indicates that it may interact with molecular targets like topoisomerases, which are crucial for DNA replication and transcription .

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activities:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of thiazole compounds exhibited potent antibacterial activity against resistant strains of bacteria, including MRSA .
  • Anticancer Evaluation : Another research article highlighted the anticancer properties of thiazole derivatives, noting that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation .

Properties

IUPAC Name

2-(quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-12(18)11-7-19-13(16-11)15-10-5-1-4-9-8(10)3-2-6-14-9/h1-7H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPYDLLSSUPBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC3=NC(=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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